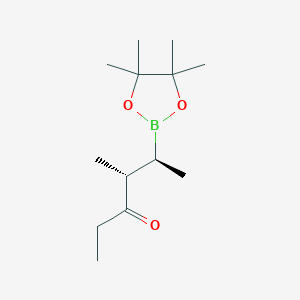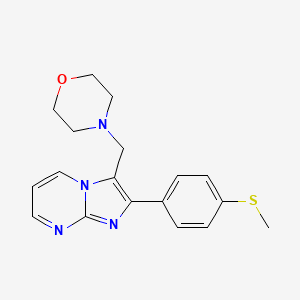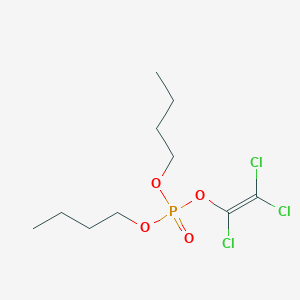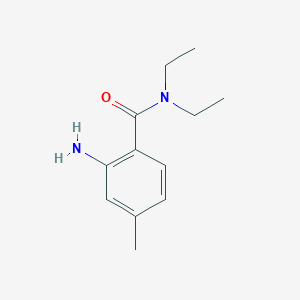![molecular formula C24H32N4O2 B14150103 Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate CAS No. 842972-05-8](/img/structure/B14150103.png)
Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is a complex organic compound that features a quinoxaline core, a piperidine ring, and a heptyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using 3-methylpiperidine as a starting material.
Esterification: The final step involves the esterification of the cyanoquinoxaline intermediate with heptyl alcohol under acidic conditions to form the heptyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to modify the quinoxaline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amines or other derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the development of new pharmaceuticals.
Medicine: Its potential as a drug candidate for various diseases is being explored.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. These interactions could involve binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Heptyl cyano[3-(3,5-dimethyl-1-piperidinyl)-2-quinoxalinyl]acetate
- Heptyl cyano[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]acetate
- Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
Uniqueness
Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
842972-05-8 |
|---|---|
Molecular Formula |
C24H32N4O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
heptyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate |
InChI |
InChI=1S/C24H32N4O2/c1-3-4-5-6-9-15-30-24(29)19(16-25)22-23(28-14-10-11-18(2)17-28)27-21-13-8-7-12-20(21)26-22/h7-8,12-13,18-19H,3-6,9-11,14-15,17H2,1-2H3 |
InChI Key |
YHRQGBWMXFJBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile](/img/structure/B14150022.png)
![(3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate](/img/structure/B14150027.png)

![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)
![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)

![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)
![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)

![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)



![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
